5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
CAS No.: 93413-70-8
Cat. No.: VC20812704
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93413-70-8 |
|---|---|
| Molecular Formula | C17H25NO2 |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane |
| Standard InChI | InChI=1S/C17H25NO2/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17/h6-9,16H,3-5,10-13H2,1-2H3 |
| Standard InChI Key | LAMCFGHHGFIVSC-UHFFFAOYSA-N |
| SMILES | CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC |
| Canonical SMILES | CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Identification
Molecular Composition and Structure
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is an organic compound with molecular formula C17H25NO2 and molecular weight of approximately 275.4 g/mol . The structure features a 4-methoxyphenyl group attached to a heterocyclic 1-oxa-3-azaspiro[5.5]undecane system with a methyl substituent on the nitrogen atom . This compound contains one stereocenter, typically existing as a racemic mixture (5RS) .
Chemical Identifiers and Nomenclature
The compound is registered with several standard identifiers that facilitate its recognition in chemical databases and scientific literature, as presented in Table 1.
Table 1: Key Identifiers of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 93413-70-8 |
| PubChem CID | 2817659 |
| UNII | W0KZX6545W |
| InChIKey | LAMCFGHHGFIVSC-UHFFFAOYSA-N |
| Stereochemistry | Racemic (5RS) |
The compound is also known by several synonyms, including "Venlafaxine Cyclic Impurity" and "(5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro(5.5)undecane" . The hydrochloride salt form has CAS number 93413-56-0 .
Physicochemical Properties
Physical Characteristics
While limited physical data is available for the free base form, the hydrochloride salt has been more thoroughly characterized. The physical properties of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride are summarized in Table 2.
Table 2: Physical Properties of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride
| Property | Value |
|---|---|
| Appearance | Solid |
| Color | Pale yellow to light beige |
| Melting Point | 216-221°C |
| Molecular Weight | 311.85 g/mol |
| Hygroscopicity | Hygroscopic |
| Recommended Storage | -20°C freezer, under inert atmosphere |
The compound in its salt form exhibits hygroscopic properties, necessitating storage under controlled conditions to maintain stability .
Solubility Profile
The hydrochloride salt of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane demonstrates limited solubility in common organic solvents, as outlined in Table 3.
Table 3: Solubility of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride
| Solvent | Solubility |
|---|---|
| Acetonitrile | Slightly soluble |
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble |
This modest solubility profile may necessitate specific considerations during analytical procedures and formulation development .
Structural Representations
For computational and database applications, the compound is represented using standardized chemical notations:
SMILES Notation:
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC
InChI:
InChI=1S/C17H25NO2/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17/h6-9,16H,3-5,10-13H2,1-2H3
These notations provide unambiguous structural identification across different chemical databases and literature sources.
Pharmaceutical Significance
Synthetic Applications
Beyond its significance as an impurity, 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane serves as "a useful building block in the synthesis of various pharmaceuticals" . Its structural features, particularly the oxazaspiro scaffold and the 4-methoxyphenyl moiety, make it valuable for developing compounds with potential therapeutic applications.
Patent literature suggests connections between this structural class and compounds exhibiting serotonergic and/or norepinephrinergic activity , indicating potential applications in the development of neuropsychiatric medications. The structural relationship to venlafaxine, an antidepressant that inhibits serotonin and norepinephrine reuptake, further supports this connection.
| Rating System | Category | Value |
|---|---|---|
| NFPA | Health Hazards | 2 |
| NFPA | Flammability | 0 |
| NFPA | Instability | 0 |
| HMIS | Health Hazards | 2 |
| HMIS | Flammability | 0 |
| HMIS | Physical Hazards | 0 |
Structural Relationships and Chemical Properties
Structural Features
The chemical structure of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane incorporates several key structural elements:
-
A 1-oxa-3-azaspiro[5.5]undecane scaffold with a spiro carbon connecting two ring systems
-
A 4-methoxyphenyl substituent at position 5
-
A methyl group attached to the nitrogen at position 3
-
A stereocenter at position 5, typically existing as a racemic mixture
These structural features contribute to the compound's specific chemical and biological properties, including its relationship to venlafaxine and potential applications in pharmaceutical development.
Chemical Reactivity
The presence of the tertiary amine, ether linkages, and aromatic ring with methoxy substitution suggests specific reactivity patterns that influence the compound's behavior in chemical reactions and biological systems. The methoxy group, in particular, can participate in hydrogen bonding interactions, potentially affecting the compound's solubility and binding characteristics in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume